2-(4-chlorophenoxy)-N-[(5-{[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]thio}-1,3,4-oxadiazol-2-yl)methyl]acetamide
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Overview
Description
2-(4-CHLOROPHENOXY)-N-{[5-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a benzodioxin moiety, and an oxadiazole ring, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENOXY)-N-{[5-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}ACETAMIDE involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions typically include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine. The final step often involves the coupling of the chlorophenoxy group with the oxadiazole ring under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. Common industrial methods include batch processing and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENOXY)-N-{[5-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-CHLOROPHENOXY)-N-{[5-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENOXY)-N-{[5-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-CHLOROPHENOXY)-N-{[5-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}ACETAMIDE
- **2-(4-CHLOROPHENOXY)-N-{[5-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}ACETAMIDE
Uniqueness
The uniqueness of 2-(4-CHLOROPHENOXY)-N-{[5-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}ACETAMIDE lies in its specific structure, which allows for unique interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H19ClN4O6S |
---|---|
Molecular Weight |
490.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]acetamide |
InChI |
InChI=1S/C21H19ClN4O6S/c22-13-1-4-15(5-2-13)31-11-18(27)23-10-20-25-26-21(32-20)33-12-19(28)24-14-3-6-16-17(9-14)30-8-7-29-16/h1-6,9H,7-8,10-12H2,(H,23,27)(H,24,28) |
InChI Key |
YWHZKRWSBZZAFO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(O3)CNC(=O)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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